molecular formula C24H20N4O4S2 B2796180 ethyl 4-(2-{[5-(naphthalene-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 392293-43-5

ethyl 4-(2-{[5-(naphthalene-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2796180
CAS No.: 392293-43-5
M. Wt: 492.57
InChI Key: IDUAQNNFMNUFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 4-(2-{[5-(naphthalene-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a naphthalene ring, a thiadiazole ring, and an ethyl ester functional group

Preparation Methods

The synthesis of ethyl 4-(2-{[5-(naphthalene-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Naphthalene Group: The naphthalene moiety is introduced via an amide bond formation between the naphthalene-1-carbonyl chloride and the thiadiazole derivative.

    Formation of the Ethyl Ester: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

ethyl 4-(2-{[5-(naphthalene-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting amide groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like dichloromethane or ethanol.

Scientific Research Applications

ethyl 4-(2-{[5-(naphthalene-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting cancer or infectious diseases.

    Biological Studies: It can be used as a probe to study biological pathways involving thiadiazole and naphthalene derivatives.

    Material Science: The compound may be explored for its properties in creating new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[5-(naphthalene-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The naphthalene and thiadiazole rings can engage in π-π stacking interactions and hydrogen bonding, respectively, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar compounds to ethyl 4-(2-{[5-(naphthalene-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate include:

    Ethyl 4-[[2-[[5-(phenylcarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate: Similar structure but with a phenyl group instead of a naphthalene ring.

    Ethyl 4-[[2-[[5-(benzoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate: Contains a benzoyl group, offering different electronic properties.

    Ethyl 4-[[2-[[5-(pyridine-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate: Features a pyridine ring, which can affect its binding interactions and solubility.

The uniqueness of this compound lies in its combination of the naphthalene and thiadiazole rings, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

ethyl 4-[[2-[[5-(naphthalene-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S2/c1-2-32-22(31)16-10-12-17(13-11-16)25-20(29)14-33-24-28-27-23(34-24)26-21(30)19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,2,14H2,1H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUAQNNFMNUFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80977382
Record name N-[5-({2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6180-34-3
Record name N-[5-({2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.